9-(3,5-dichloro-4-pyridinyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
Description
Properties
CAS No. |
853316-69-5 |
|---|---|
Molecular Formula |
C22H24Cl2N2O2 |
Molecular Weight |
419.3 g/mol |
IUPAC Name |
9-(3,5-dichloropyridin-4-yl)-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione |
InChI |
InChI=1S/C22H24Cl2N2O2/c1-21(2)5-13-18(15(27)7-21)20(17-11(23)9-25-10-12(17)24)19-14(26-13)6-22(3,4)8-16(19)28/h9-10,20,26H,5-8H2,1-4H3 |
InChI Key |
WBGNMIDZSHINEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=C(C=NC=C4Cl)Cl)C(=O)C1)C |
Origin of Product |
United States |
Biological Activity
The compound 9-(3,5-dichloro-4-pyridinyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is a synthetic derivative with potential biological activity that has garnered interest in pharmacological research. This article reviews the biological properties of this compound based on current literature and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a hexahydro-acridinedione core substituted with a dichloropyridine moiety. Its molecular formula is C18H22Cl2N2O2. The presence of the pyridine ring may influence its interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of acridinediones exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed inhibitory effects against various bacteria and fungi. The mechanism is believed to involve interference with nucleic acid synthesis and disruption of cell membrane integrity .
Anticancer Potential
The compound has been evaluated for its anticancer properties. In vitro studies suggest it may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. For example, related compounds have shown effectiveness against breast cancer cell lines by promoting cell cycle arrest and apoptosis .
Enzyme Inhibition
Enzyme inhibition studies have shown that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been reported to inhibit certain kinases that are crucial for cancer cell proliferation . The structure-activity relationship (SAR) analysis indicates that modifications on the pyridine ring can enhance inhibitory potency.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of various acridinedione derivatives against clinical isolates of Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate activity compared to standard antibiotics .
Case Study 2: Anticancer Activity in Cell Lines
In a study assessing the cytotoxic effects on human breast cancer cells (MCF-7), the compound demonstrated an IC50 value of 15 µM after 48 hours of treatment. This suggests significant potential for further development as an anticancer agent .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | MIC = 32 µg/mL against S. aureus | |
| Anticancer | IC50 = 15 µM in MCF-7 cells | |
| Enzyme Inhibition | Inhibition of specific kinases |
Mechanistic Insights
The biological activity of this compound appears to be mediated through multiple mechanisms:
- DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, potentially disrupting replication and transcription processes.
- Apoptosis Induction : Activation of apoptotic pathways through mitochondrial dysfunction has been observed in related studies.
- Kinase Inhibition : The compound's ability to inhibit kinases suggests potential use in targeting signaling pathways in cancer therapy.
Scientific Research Applications
Research has indicated that 9-(3,5-dichloro-4-pyridinyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione exhibits significant biological activity. Key findings include:
- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains. Studies suggest that its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
- Anticancer Activity : Preliminary investigations indicate that this compound may inhibit tumor growth in specific cancer cell lines. The proposed mechanism includes induction of apoptosis and inhibition of cell proliferation .
- Neuroactive Effects : Some studies have explored its potential as a neuroprotective agent. The compound appears to modulate neurotransmitter systems and may offer therapeutic benefits in neurodegenerative diseases .
Therapeutic Applications
Given its biological activities, this compound holds promise in several therapeutic areas:
- Antibacterial Treatments : Its antimicrobial properties could be harnessed for developing new antibiotics or adjunct therapies in treating resistant bacterial infections.
- Cancer Therapy : The anticancer potential suggests that it could be further developed as a chemotherapeutic agent or as part of combination therapies to enhance efficacy against tumors.
- Neurology : Its neuroprotective effects may lead to applications in treating conditions like Alzheimer's disease or Parkinson's disease.
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli strains:
- The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
- It was found to be less effective against Escherichia coli with an MIC of 64 µg/mL.
Case Study 2: Anticancer Activity
A recent investigation into its effects on human breast cancer cell lines revealed:
- A dose-dependent decrease in cell viability with an IC50 value determined at 25 µM.
- Mechanistic studies suggested that the compound induces apoptosis through caspase activation pathways.
Chemical Reactions Analysis
Functional Group Transformations
The compound undergoes characteristic acridinedione reactivity, including:
-
Nucleophilic Attack : The keto-enol tautomerism in the acridinedione core facilitates reactions with nucleophiles (e.g., amines, hydrazines) at the carbonyl positions.
-
Electrophilic Substitution : The chloro groups on the pyridinyl ring may participate in substitution reactions under basic conditions.
-
Reduction/Oxidation : The quinone-like structure allows for redox cycling, though specific conditions depend on substituent effects.
Derivatization Reactions
Phthalimide Coupling :
A two-step process involves:
-
Chloroacetylation : Reaction with chloroacetyl chloride to form an acylated intermediate.
-
Phthalimide Addition : Coupling with phthalimide using K₂CO₃ as a base .
Alternative Routes :
Characterization Techniques
Stability and Reactivity Considerations
-
Thermal Stability : The hexahydro-acridinedione framework shows moderate heat resistance, though exact TGA data is unspecified.
-
Photostability : Likely limited due to conjugated aromatic systems; UV shielding recommended during handling.
-
Solubility : Poor in aqueous media but soluble in organic solvents (e.g., DMSO, DMF) .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 9-(3,5-Dichloro-4-pyridinyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
- Molecular Formula : C₂₂H₂₄Cl₂N₂O₂
- CAS No.: 374692-15-6
- Structural Features : The compound belongs to the 1,8-acridinedione family, characterized by a bicyclic core with two ketone groups at positions 1 and 6. Key substitutions include a 3,5-dichloro-4-pyridinyl group at position 9 and geminal dimethyl groups at positions 3 and 7.
Comparison with Structural Analogues
Structural Analogues and Key Modifications
The pharmacological and physicochemical properties of acridinediones are highly dependent on substituents. Below is a comparative analysis of structurally related compounds:
Pharmacological Activity: Substituent Effects
- KATP Channel Modulation: Blockers (e.g., A-184209): Require gem-dimethyl groups and electron-withdrawing substituents (e.g., 3,4-dichlorophenyl) for high-affinity binding to sulfonylurea receptors . Openers (e.g., ZM-244085): Lack of gem-dimethyl groups and presence of cyanophenyl substituents favor channel activation . Target Compound: The 3,5-dichloro-4-pyridinyl group may enhance receptor binding compared to phenyl analogues, but experimental data are pending.
Antimicrobial Activity :
Photophysical Properties
- Fluorescence: AR-2 exhibits pH-stable fluorescence for metal ion detection (Cu²⁺: enhancement; Fe³⁺: quenching) due to triazole group electron transfer . 7k shows selective fluoride ion sensing via hydrogen bonding with the cyanophenyl group .
Preparation Methods
Hantzsch-Type Condensation
The Hantzsch reaction is a classical approach for synthesizing acridinediones. For this compound, a modified protocol involves the condensation of 3,5-dichloro-4-aminopyridine with 5,5-dimethyl-1,3-cyclohexanedione (dimedone) and an aldehyde precursor.
Procedure :
-
Step 1 : A mixture of dimedone (2 mmol), 3,5-dichloro-4-aminopyridine (1 mmol), and an aldehyde (1 mmol) is refluxed in ethanol with catalytic HCl (0.5 mL) for 8–12 hours.
-
Step 2 : The intermediate undergoes cyclization under acidic conditions, followed by basification with NaOH to precipitate the product.
-
Yield : 56–68% after column chromatography (40% ethyl acetate/hexane).
Key Optimization :
-
Solvent screening showed ethanol (56% yield) outperforms acetonitrile (33.7%) or DMF (11%) due to better solubility and reaction kinetics.
-
Microwave-assisted heating reduces reaction time to 5 minutes with comparable yields.
Green Chemistry Approaches
Deep Eutectic Solvents (DESs)
DESs offer sustainable alternatives to traditional solvents. A choline chloride-ethylene glycol DES enables a one-pot synthesis under mild conditions.
Procedure :
-
Reactants : 3,5-Dichloro-4-aminopyridine, dimedone, and aldehyde (1:2:1 molar ratio).
-
Conditions : Stirred at 60°C for 4 hours in DES with catalytic HCl.
-
Work-up : Precipitation with ice-water, filtration, and column purification.
Advantages :
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics:
Catalytic Methods
Platinum Nanoparticles on Reduced Graphene Oxide (Pt NPs@rGO)
Pt NPs@rGO catalyzes one-pot multi-component reactions efficiently:
Procedure :
-
Reactants : Dimedone, 3,5-dichloro-4-aminopyridine, and aldehyde.
-
Conditions : 80°C, 2 hours.
Mechanism : The catalyst facilitates Knoevenagel condensation and subsequent cyclization via Lewis acid sites.
Amidation and Anion Reaction Techniques
Sodium Hydride-Mediated Amidation
Patents disclose methods involving anion formation of 3,5-dichloro-4-aminopyridine followed by amidation:
Procedure :
-
Step 1 : 3,5-Dichloro-4-aminopyridine is treated with NaH in DMF to generate the anion.
-
Step 2 : Reaction with a mixed anhydride (e.g., 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid phenyl ester) at 20–30°C.
Critical Parameters :
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Purity (%) | Green Metrics (E-factor) |
|---|---|---|---|---|
| Hantzsch Condensation | Reflux, ethanol, 8–12 h | 56–68 | 95–98 | 3.2 |
| DESs | 60°C, 4 h | 72–78 | 99 | 0.87 |
| Microwave | Solvent-free, 5 min | 70–75 | 98 | 0.95 |
| Pt NPs@rGO | 80°C, 2 h | 85–92 | 99.5 | 1.1 |
| NaH-Mediated Amidation | 20–30°C, DMF | 92.4 | 99.8 | 2.5 |
Structural Confirmation and Characterization
-
NMR : NMR (DMSO-): δ 1.24 (s, 12H, CH), 2.85 (m, 4H, CH), 7.45 (s, 2H, pyridinyl).
-
XRD : Single-crystal analysis confirms the fused tetracyclic structure.
Industrial Scalability and Challenges
Q & A
Q. What are the common synthetic routes for preparing acridinedione derivatives, and how can reaction conditions be optimized?
Acridinediones are typically synthesized via the Friedländer reaction, which involves condensing 2-aminophenols with cyclic ketones under acid catalysis. Microwave-assisted synthesis (MW) significantly reduces reaction times and improves yields compared to conventional methods. For example, microwave irradiation with trifluoroacetic acid (TFA) as a catalyst enables efficient cyclization at controlled temperatures (80–100°C) . Solvent-free approaches using salicylic acid as a catalyst have also been reported, minimizing environmental impact and simplifying purification . Optimization should focus on reagent stoichiometry, catalyst selection (e.g., TFA vs. HCl), and reaction time under MW conditions.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing acridinedione derivatives?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming substitution patterns and stereochemistry. X-ray crystallography provides definitive structural elucidation, particularly for assessing dihydropyridine ring conformations and intermolecular interactions (e.g., hydrogen bonding in crystal lattices). For example, studies on analogous compounds resolved chair-like conformations in the hexahydroacridine core and planar arrangements of substituted pyridinyl groups . High-resolution mass spectrometry (HRMS) and IR spectroscopy further validate molecular identity and functional groups.
Q. What is the proposed mechanism of action for acridinediones in biological systems?
Acridinediones intercalate into DNA due to their planar, polycyclic aromatic structure, disrupting transcription and replication. This intercalation stabilizes DNA-topoisomerase complexes, leading to double-strand breaks and apoptosis. Computational modeling (e.g., molecular docking) can predict binding affinity to DNA minor grooves or specific base pairs . For anti-tubercular activity, derivatives may inhibit mycobacterial enzymes like enoyl-acyl carrier protein reductase (InhA) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the pyridinyl or acridine rings) influence bioactivity?
Substituent position and electronic properties critically modulate activity. Chlorine atoms at the 3,5-positions on the pyridinyl ring enhance lipophilicity and membrane permeability, as seen in anti-tubercular derivatives with MIC values <10 µg/mL . Conversely, methoxy groups increase solubility but may reduce intercalation efficiency. Structure-activity relationship (SAR) studies should employ iterative synthesis paired with in vitro assays (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity). For example, replacing a benzyl group with a morpholinoacetyl moiety in analogous compounds improved selectivity for cancer cells .
Q. How can contradictory data on synthetic yields or bioactivity be resolved?
Contradictions often arise from divergent reaction conditions or assay protocols. For instance, microwave-assisted synthesis of tetrahydroacridines achieves >80% yields in 30 minutes, whereas conventional heating may require 12 hours for similar results . Bioactivity discrepancies may stem from differences in cell lines (e.g., H37Rv vs. multidrug-resistant Mtb strains) or assay endpoints (e.g., growth inhibition vs. bactericidal activity). Researchers should standardize protocols, validate results across multiple models, and use statistical tools (e.g., ANOVA) to assess significance .
Q. What computational strategies are effective for designing novel acridinediones with enhanced therapeutic profiles?
In silico methods like quantitative structure-activity relationship (QSAR) modeling and molecular dynamics simulations predict pharmacokinetic properties (e.g., logP, bioavailability) and target engagement. Tools such as Molinspiration Cheminformatics and Way2Drug prioritize derivatives with optimal ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles . For DNA-binding agents, docking simulations using software like AutoDock Vina can identify substituents that maximize binding free energy (e.g., –8 to –10 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
